molecular formula C3H5N3 B8587788 2-Cyanoacetimidamide

2-Cyanoacetimidamide

Cat. No.: B8587788
M. Wt: 83.09 g/mol
InChI Key: NUPLLTDVHPEUQM-UHFFFAOYSA-N
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Description

2-Cyanoacetamide (CAS 107-91-5), also known as cyanoacetic acid amide or malonamide nitrile, is a nitrile-containing acetamide derivative with the molecular formula C₃H₄N₂O and a molecular weight of 99.09 g/mol . It is a white crystalline solid with a melting point of 120–124°C . The compound is primarily used in laboratory research as a precursor in organic synthesis, particularly for heterocyclic compounds and pharmaceuticals, but it is explicitly advised against for drug or household use .

Structurally, 2-cyanoacetamide features a cyano group (-CN) adjacent to the acetamide moiety, which enhances its reactivity in nucleophilic substitutions and condensations. Its hazards include harmful effects if swallowed (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Safety protocols recommend using N95 masks, gloves, and eye protection during handling, with storage in tightly closed containers at 10–25°C away from incompatible substances .

Preparation Methods

2-Cyanoacetimidamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with ammonia or amines under specific conditions. The reaction typically proceeds as follows:

    Reaction with Ammonia: Cyanoacetamide is treated with ammonia in the presence of a catalyst, such as sodium or potassium hydroxide, to yield this compound.

    Reaction with Amines: Cyanoacetamide can also react with primary or secondary amines to form substituted 2-Cyanoacetimidamides. This reaction is often carried out in an organic solvent like ethanol or methanol, under reflux conditions.

Industrial production methods for this compound generally involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-Cyanoacetimidamide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:

    Substitution Reactions: The cyano group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.

    Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form heterocyclic compounds.

    Cyclization Reactions: The compound can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are important in medicinal chemistry.

Common reagents used in these reactions include bases like sodium hydroxide, catalysts such as palladium or platinum, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions are often heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Cyanoacetimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.

    Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyanoacetimidamide involves its ability to act as a nucleophile due to the presence of the cyano and amidine groups. These functional groups can interact with various molecular targets, leading to the formation of stable complexes or the inhibition of specific enzymes. The pathways involved in these interactions often include nucleophilic addition or substitution reactions, which are crucial in the synthesis of biologically active compounds.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-cyanoacetamide, enabling comparative analysis of their properties, hazards, and applications:

2-Amino-2-cyanoacetamide (CAS 6719-21-7)

  • Formula : C₃H₅N₃O
  • Molecular Weight : 99.09 g/mol
  • Melting Point : 120–124°C
  • However, its hazard profile is less documented compared to 2-cyanoacetamide.

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)

  • Formula : C₅H₇N₃O₂
  • Molecular Weight : 153.13 g/mol (calculated)

2-Cyanothioacetamide (C₃H₄N₂S)

  • Formula : C₃H₄N₂S
  • Molecular Weight : 116.15 g/mol (calculated)
  • Key Differences : Substitution of oxygen with sulfur increases toxicity risks. Decomposition releases toxic gases (e.g., HCN, SO₂) , necessitating locked storage and ventilation . First aid measures emphasize prolonged medical monitoring after exposure .

Thioacetamide (C₂H₅NS)

  • Formula : C₂H₅NS
  • Molecular Weight : 75.13 g/mol
  • Its hazards exceed those of 2-cyanoacetamide, requiring stringent exposure controls .

2-Phenylacetamide (CAS 103-81-1)

  • Formula: C₈H₉NO
  • Molecular Weight : 135.16 g/mol
  • Key Differences: The aromatic phenyl group reduces electrophilicity, making it less reactive than cyano derivatives.

Data Tables

Research Findings

Reactivity and Applications: 2-Cyanoacetamide’s cyano group facilitates condensations (e.g., Knoevenagel reactions), whereas thio derivatives like 2-cyanothioacetamide are more reactive but pose higher toxicity risks . Amino-substituted analogs (e.g., 2-amino-2-cyanoacetamide) are preferred in pharmaceutical intermediate synthesis due to enhanced nucleophilicity .

Hazard Profiles: Thioacetamide and 2-cyanothioacetamide exhibit significantly higher toxicity than oxygenated analogs, underscoring the impact of sulfur substitution . 2-Phenylacetamide’s aromatic structure correlates with lower acute toxicity, reflecting reduced electrophilic reactivity .

Storage and Handling: Cyano derivatives universally require protection from moisture and incompatible substances. Thio compounds demand additional safeguards due to decomposition risks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Cyanoacetimidamide, and how can purity be validated?

  • Methodological Answer : Synthesize via nucleophilic substitution or condensation reactions using cyanoacetic acid derivatives and amidines. Purification typically involves recrystallization or column chromatography. Validate purity using HPLC (≥95% purity threshold) and characterize via 1H^1H/13C^{13}C-NMR, IR (confirming cyano and amidine groups at ~2200 cm1^{-1} and ~1650 cm1^{-1}, respectively), and mass spectrometry. Cross-reference spectral data with PubChem or CAS entries to confirm identity .

Q. How should researchers safely handle and store this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid inhalation/skin contact. Store in a tightly sealed container in a cool, ventilated area away from oxidizers. For spills, neutralize with inert absorbents and dispose of via approved hazardous waste protocols. First aid measures include rinsing eyes/skin with water for 15+ minutes and seeking medical attention if irritation persists .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Combine NMR (1H^1H, 13C^{13}C, and DEPT for functional group assignment), IR (cyano group stretching), and high-resolution mass spectrometry (HRMS) for molecular formula verification. Compare melting points and solubility profiles with literature values (e.g., PubChem) to ensure consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-validate data across multiple databases (e.g., NIST Chemistry WebBook, CAS Common Chemistry) and replicate experiments under controlled conditions (solvent, temperature, instrumentation calibration). Use quantum mechanical calculations (DFT) to predict NMR/IR spectra and compare with empirical results. Publish raw data in supplementary materials to enable peer verification .

Q. What experimental design principles apply to studying this compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : Design kinetic studies with controlled variables (temperature, solvent polarity, catalyst concentration). Use in situ monitoring (e.g., UV-Vis spectroscopy) to track reaction progress. Include negative controls (e.g., omitting catalysts) and triplicate runs to assess reproducibility. Statistically analyze data (ANOVA, t-tests) to validate significance .

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger) to simulate interactions with target proteins (e.g., enzymes in cancer pathways). Validate predictions with in vitro assays (IC50_{50} measurements) and ADMET profiling (SwissADME). Compare results with structurally analogous compounds to identify structure-activity relationships (SARs) .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer : Document detailed protocols for in vivo studies (dose, administration route, animal strain) and in vitro assays (cell lines, incubation times). Use reference standards (e.g., FDA-approved controls) and report statistical power calculations. Archive raw data (e.g., HPLC chromatograms, dose-response curves) in repositories like Figshare or Zenodo .

Q. How should researchers address conflicting toxicity data for this compound in literature?

  • Methodological Answer : Conduct dose-ranging studies in multiple models (e.g., zebrafish, rodents) to establish LD50_{50} and NOAEL. Perform mechanistic toxicology assays (e.g., Ames test for mutagenicity, Comet assay for DNA damage). Compare results with databases like TOXNET and apply Hill’s criteria for causality assessment .

Q. What methodologies optimize the scalability of this compound synthesis for preclinical trials?

  • Methodological Answer : Transition from batch to flow chemistry to enhance yield and reduce byproducts. Use process analytical technology (PAT) for real-time monitoring. Conduct life-cycle assessment (LCA) to evaluate environmental impact. Publish scalability challenges and solutions in peer-reviewed journals to guide industrial partners .

Q. How can systematic reviews synthesize fragmented data on this compound’s applications?

  • Methodological Answer : Follow PRISMA guidelines to identify primary sources (PubMed, SciFinder) and exclude low-quality studies (e.g., missing characterization data). Use tools like VOSviewer for bibliometric analysis of research trends. Highlight gaps (e.g., limited in vivo efficacy studies) to prioritize future research .

Properties

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

IUPAC Name

2-cyanoethanimidamide

InChI

InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H2,(H3,5,6)

InChI Key

NUPLLTDVHPEUQM-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(=N)N

Origin of Product

United States

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